5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline

Description

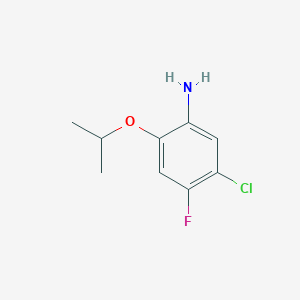

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is a substituted aniline derivative with the molecular formula C₉H₁₀ClFNO and a molecular weight of 217.63 g/mol. Its structure features a chlorine atom at the 5-position, fluorine at the 4-position, and an isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzene ring. Substituted anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate electronic and steric properties .

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H11ClFNO/c1-5(2)13-9-4-7(11)6(10)3-8(9)12/h3-5H,12H2,1-2H3 |

InChI Key |

ZXGKKTKRYRAYBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. The nitro group is then reduced to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted aniline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline with key analogues:

Key Observations :

Physicochemical Properties

- Solubility : The isopropoxy group in the target compound increases hydrophobicity compared to the nitro or pyrazole derivatives, which may limit aqueous solubility but enhance organic solvent compatibility .

- Melting Points : Nitro-substituted anilines (e.g., 104222-34-6) typically exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas alkoxy-substituted derivatives (e.g., 943619-24-7) melt at lower temperatures (~150–180°C) .

Biological Activity

5-Chloro-4-fluoro-2-(propan-2-yloxy)aniline is an organic compound belonging to the class of substituted anilines. Its unique structural features, including halogen substitutions and an isopropoxy group, contribute to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 201.63 g/mol. The presence of chlorine and fluorine atoms on the aromatic ring enhances the compound's reactivity and selectivity towards biological targets.

The mechanism of action for this compound involves interactions with various biomolecules, including enzymes and receptors. The halogen substituents can influence binding affinity, while the isopropoxy group may enhance lipophilicity, facilitating membrane permeability. This structural arrangement allows the compound to modulate the activity of specific enzymes or receptors, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Anticancer Activity

Studies have shown that derivatives of this compound possess anticancer properties. For instance, it has been evaluated for its effectiveness against human colon cancer cells (HCT116), showing promising results in reducing cell viability and inducing apoptosis.

Data Table: Biological Activity Overview

| Activity Type | IC50 Value (µM) | Target | Study Reference |

|---|---|---|---|

| Antimicrobial | 4.6 | Various bacterial strains | |

| Anticancer | 3.8 | HCT116 human colon cancer cells | |

| Enzyme Inhibition | 2.3 | Specific kinases (e.g., EGFR) |

Case Studies

- Antimicrobial Studies : In a recent study, this compound was tested against multiple bacterial strains, revealing an MIC value of 4.6 µM, indicating strong antimicrobial potential.

- Anticancer Studies : Another study focused on HCT116 cells demonstrated that the compound reduced cell viability significantly at an IC50 value of 3.8 µM, suggesting a potent anticancer effect.

- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer pathways, with an IC50 value of 2.3 µM against EGFR, indicating potential as a targeted therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.